7-Bromo-6-Chloro-4(3H)-Quinazolinone
説明
7-Bromo-6-chloro-4(3H)-quinazolinone (CAS 17518-98-8) is a halogenated quinazolinone derivative with a molecular formula of C₈H₄BrClN₂O and a molar mass of 259.49 g/mol . Its structure features bromine and chlorine substituents at positions 7 and 6, respectively, on the quinazolinone core.
The quinazolinone scaffold is historically significant, first synthesized via the Niementowski reaction in 1895 . Derivatives of 4(3H)-quinazolinone are renowned for their pharmacological versatility, including antimicrobial, antitumor, and kinase-inhibitory activities .
Structure
2D Structure
特性
IUPAC Name |
7-bromo-6-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCXXKWROOFQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512631 | |
| Record name | 7-Bromo-6-chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17518-98-8 | |
| Record name | 7-Bromo-6-chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
7-Bromo-6-Chloro-4(3H)-Quinazolinone is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H5BrClN2O, with a molecular weight of approximately 232.49 g/mol. The compound features a quinazolinone core characterized by a fused benzene and pyrimidine ring system, with bromine and chlorine substituents at the 7 and 6 positions, respectively. It appears as a yellow solid and exhibits stability under various conditions, making it suitable for further chemical manipulation and study.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been studied for its anticancer activity. Various studies have demonstrated its cytotoxic effects against different cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- SW-480 (colorectal cancer)
In vitro studies revealed that this compound exhibits dose-dependent cytotoxicity, with IC50 values indicating potent activity against these cell lines. For instance, one study reported IC50 values of approximately 5.9 µM for A549 cells, showcasing its potential as an effective anticancer agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve interactions with key biological targets such as the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumor growth and progression. Inhibition of EGFR autophosphorylation has been noted in related quinazoline derivatives, suggesting a similar pathway may be relevant for this compound .
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- One-Step Reaction : Synthesized from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.
- Multi-Step Synthesis : Involves various precursors and reagents to achieve higher yields.
The one-step method is particularly noted for its efficiency in producing the compound with minimal steps .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroquinazoline | Chlorine at position 6 | Antimicrobial activity |
| 7-Bromoquinazoline | Bromine at position 7 | Anticancer properties |
| 4(3H)-Quinazolinone | Base structure without halogens | General quinazolinone activity |
The specific combination of bromine and chlorine substituents in this compound may enhance its biological activity compared to other compounds in the quinazolinone family .
Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Anticancer Research : A study evaluated the cytotoxic effects of synthesized quinazoline derivatives against multiple cancer cell lines, demonstrating that modifications to the structure could significantly enhance efficacy.
- Antimicrobial Studies : Investigations into the antimicrobial properties revealed promising results against resistant bacterial strains, indicating potential uses in treating infections where traditional antibiotics fail .
科学的研究の応用
Anticoccidial Drug Development
One of the primary applications of 7-Bromo-6-Chloro-4(3H)-Quinazolinone is in the synthesis of halofuginone, an effective anticoccidial drug used in veterinary medicine to combat coccidiosis in poultry. Halofuginone acts against various Eimeria species, including those resistant to other treatments. The synthesis involves a one-step reaction from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate, demonstrating high yield and low production costs .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
Anticancer Research
Studies have shown that this compound may possess cytotoxic activity against various cancer cell lines. Ongoing investigations are focused on elucidating its mechanisms of action and exploring structural modifications that could enhance its efficacy as an anticancer agent.
Structural Modifications
Modifying the structure of this compound may lead to the discovery of new compounds with enhanced biological activity and improved drug-like properties. Such modifications could optimize the compound's efficacy while minimizing side effects.
類似化合物との比較
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on substituent type, position, and electronic effects. Below is a comparative analysis of structurally or functionally related compounds:
Structural Analogues with Halogen Substituents
Anti-Inflammatory Activity Comparison
highlights the impact of substituents on anti-inflammatory efficacy in quinazolinones:
- 6,8-Dibromo-4(3H)-quinazolinone: Maximum edema inhibition (76%) due to dual electron-withdrawing Br groups .
- 7-Nitro-substituted : Moderate activity (68%) attributed to nitro’s strong electron-withdrawing effect .
- This compound: Combines Br and Cl for balanced lipophilicity and target affinity, showing ~65% inhibition .
- Unsubstituted quinazolinone: Least active (42%), emphasizing the necessity of electronegative substituents .
準備方法
Pharmacological Relevance
4(3H)-Quinazolinone derivatives exhibit broad pharmacological activities, including antimicrobial, antitumor, and anticonvulsant properties. The bromo-chloro substitution pattern in this compound enhances its bioactivity, making it indispensable for developing halofuginone hydrobromide, which targets protozoal infections in livestock.
Industrial Demand and Challenges
Global reliance on halofuginone hydrobromide has driven the need for scalable synthesis of its precursor. Traditional methods faced challenges such as low yields (50–60%), isomer formation, and costly starting materials like 5-bromo-4-chloro-2-aminobenzoic acid. These limitations spurred innovation toward streamlined processes.
Conventional Multi-Step Synthesis
Reaction Pathway and Mechanism
The historical route begins with m-chlorotoluene , proceeding through bromination, oxidation, amination, and cyclization (Reaction 1):
This method requires four steps, with the oxidation of 2,4-dibromo-5-chlorotoluene to the benzoic acid derivative being particularly inefficient (yields <70%).
Limitations and Isomer Formation
A major drawback is the generation of 4-bromoisatin during the cyclization step, necessitating costly purification. Additionally, the use of toxic solvents like DMF and stoichiometric oxidants like potassium permanganate raises environmental concerns.
Modern Single-Step Synthesis
Reaction Optimization and Catalysts
The advanced method condenses the synthesis into a single step using 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate (Reaction 2):
Key components include:
Yield and Process Efficiency
Under reflux conditions (76–120°C, 12–20 hours), this method achieves 83–87% yield (Table 1). The streamlined process eliminates intermediate isolation, reducing waste and production time.
Table 1: Comparative Analysis of Synthesis Methods
| Parameter | Conventional Method | Single-Step Method |
|---|---|---|
| Steps | 4 | 1 |
| Yield (%) | 50–60 | 83–87 |
| Key Catalyst | FeCl₃ | CuCl/KI |
| Solvent | DMF | Acetonitrile |
| Isomer Formation | Yes | No |
| Industrial Scalability | Low | High |
Mechanistic Insights and Reaction Dynamics
Role of Dual Catalysts
Copper(I) chloride facilitates Ullmann-type coupling, enabling C–N bond formation between the benzoic acid and formamidine acetate. Potassium iodide acts as a phase-transfer catalyst, enhancing reagent solubility in acetonitrile.
Solvent and Temperature Effects
Acetonitrile’s high dielectric constant () promotes polar transition states, accelerating cyclization. Reaction rates double when temperatures increase from 76°C to 120°C, adhering to the Arrhenius equation ().
Purification and Environmental Impact
Filtration and Activated Carbon Treatment
Post-reaction, the mixture is cooled to 20–30°C, filtered, and treated with activated carbon (0.03–0.05 wt%) to adsorb impurities. Acidification with HCl (pH 2–3) precipitates the product, yielding >99% purity after drying.
Solvent Recovery and Waste Reduction
Acetonitrile recovery exceeds 90%, reducing raw material costs by 40% compared to DMF-based processes. The method generates 30% less hazardous waste, aligning with green chemistry principles.
Industrial Applications and Scalability
Q & A
Q. What are the established synthetic methodologies for 7-Bromo-6-Chloro-4(3H)-Quinazolinone?
The synthesis of this compound derivatives can be achieved through:
- Copper-catalyzed domino synthesis : Utilizing (hetero)arylmethyl halides and bromoacetate under reflux conditions with CuI as a catalyst, achieving yields >70% .
- Acceptorless dehydrogenative coupling : Reacting o-aminobenzamides with methanol as a C1 source under Pd/C catalysis, enabling solvent-free conditions .
- Condensation reactions : Using anthranilic acid derivatives with formamide or triethyl orthoformate at elevated temperatures (120–150°C) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., bromo and chloro groups at C7 and C6, respectively) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z 317.91 for C₉H₅BrClN₂O) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What is the known biological activity profile of this compound?
The compound exhibits:
- Anti-proliferative activity : Halofuginone (a derivative) inhibits collagen synthesis and shows efficacy in cancer models by targeting TGF-β signaling .
- Anti-parasitic properties : Demonstrated in Plasmodium and Toxoplasma studies via inhibition of prolyl-tRNA synthetase .
- Immunomodulatory effects : Suppresses Th17 differentiation, relevant for autoimmune disease research .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the anti-cancer efficacy of this compound derivatives?
- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at C2 to enhance EGFR/VEGFR inhibition .
- Hybridization strategies : Conjugate with thiazolidinone or pyrimidine moieties to improve binding affinity (IC₅₀ < 1 µM in breast cancer cells) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity against PTP1B, a target in diabetes-linked cancers .
Q. What strategies mitigate toxicity while maintaining potency in this compound derivatives?
- Prodrug design : Mask the 3-hydroxy-2-piperidinyl group with acetyl or PEG moieties to reduce acute toxicity (LD₅₀ > 800 mg/kg in mice) .
- Selective targeting : Incorporate folate or peptide conjugates to minimize off-target effects in healthy tissues .
- Dose optimization : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish safe therapeutic windows .
Develop a protocol for in vivo evaluation of this compound’s pharmacokinetics.
- Animal models : Administer 10 mg/kg intravenously in Sprague-Dawley rats, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 h post-dose .
- Analytical method : Quantify plasma levels via LC-MS/MS (LOQ: 1 ng/mL) using deuterated internal standards .
- Key parameters : Calculate AUC (target > 5000 ng·h/mL), t₁/₂ (>6 h), and bioavailability (%F > 30%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
